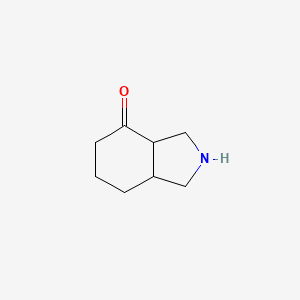

Hexahydro-1H-isoindol-4(2H)-one

Description

Contextualization within the Broader Isoindole and Polycyclic Nitrogen Heterocycle Landscape

Hexahydro-1H-isoindol-4(2H)-one belongs to the vast family of heterocyclic compounds, which are cyclic structures containing at least two different elements in their rings. wikipedia.org Specifically, it is a saturated derivative of isoindole, a bicyclic system where a benzene (B151609) ring is fused to a pyrrole-like ring. wikipedia.orgchim.it Unlike its aromatic counterpart, the fully saturated hexahydroisoindole core provides a three-dimensional scaffold that is increasingly sought after in medicinal chemistry. researchgate.net The incorporation of saturated rings can lead to improved properties such as better water solubility and a more favorable metabolic profile compared to flat aromatic systems. researchgate.netfrontiersin.org

Polycyclic nitrogen heterocycles, the broader class to which this compound belongs, are pervasive in nature and synthetic chemistry. wikipedia.org They form the core of many biologically active compounds, including a majority of FDA-approved drugs. wikipedia.org The specific arrangement of the fused rings and the embedded nitrogen atom in the isoindole framework offers unique structural and electronic properties, making it a valuable building block in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgmatanginicollege.ac.in

Significance of Saturated Heterocyclic Ketones in Synthetic Methodologies

The ketone functional group within the this compound structure is a key handle for synthetic transformations. Saturated heterocyclic ketones are versatile intermediates in organic synthesis. The carbonyl group can be a target for a wide array of chemical reactions, including:

Nucleophilic additions: Allowing for the introduction of various substituents.

Reductions: To form the corresponding alcohol, which can be further functionalized.

Enolate formation: The protons alpha to the carbonyl are acidic, enabling the formation of enolates which can then participate in alkylation, aldol, and other condensation reactions.

Homologation reactions: Such as the transformation of the carbonyl group into a nitrile, providing a one-carbon extension to the molecular framework. jst.go.jp

The presence of both a ketone and a secondary amine in the hexahydroisoindolone structure allows for a rich and diverse chemistry. Transition metal-catalyzed reactions, for instance, have become a popular method for synthesizing complex heterocyclic compounds from readily available starting materials under mild conditions. frontiersin.org The strategic placement of these functional groups facilitates the construction of intricate molecular architectures, making saturated heterocyclic ketones like this compound highly valuable in the synthetic chemist's toolbox. nih.gov

Historical Perspective on the Synthesis and Characterization of Hexahydroisoindolones and Related Structures

The synthesis of isoindole derivatives has a rich history, with the parent isoindole first being prepared by flash vacuum pyrolysis of an N-substituted isoindoline. wikipedia.org The development of methods to access the saturated hexahydroisoindolone core has evolved significantly over time. Early methods often relied on multi-step sequences, while more modern approaches leverage the power of transition-metal catalysis to achieve more efficient and selective syntheses. chim.it For example, palladium-catalyzed intramolecular C-H functionalization has emerged as a powerful tool for constructing the isoindole N-oxide ring system, which can then be further transformed. chim.it

The characterization of these molecules has also advanced in tandem with synthetic developments. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating the chemical structures of newly synthesized hexahydroisoindolone derivatives. mdpi.comresearchgate.net These analytical methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is vital for understanding its properties and reactivity.

Overview of Current Research Gaps and Potential Areas of Exploration for this compound

Despite the progress made, there remain several areas for further exploration regarding this compound and its derivatives. One significant research gap is the development of new and more efficient stereoselective syntheses. The presence of multiple chiral centers in the molecule means that controlling the three-dimensional arrangement of atoms is a key challenge.

Future research could focus on:

Asymmetric Catalysis: Developing new catalytic systems to synthesize enantiomerically pure hexahydroisoindolones.

Novel Transformations: Exploring new reactions of the ketone and amine functionalities to access a wider range of derivatives.

Medicinal Chemistry Applications: Investigating the biological activity of novel hexahydroisoindolone derivatives. Recent studies on related isoindole structures have shown potential in areas like anticancer and antimicrobial applications. nih.gov For instance, certain isoindoline-1,3-dione derivatives have been investigated for their cyclooxygenase (COX) inhibitory activity. mdpi.com

Materials Science: Exploring the use of these rigid, three-dimensional scaffolds in the development of new materials with unique properties.

The continued investigation into the synthesis and reactivity of this compound is poised to unlock new opportunities in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXMXYKDFFAEKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Hexahydro 1h Isoindol 4 2h One and Its Precursors

Strategies for the Construction of the Hexahydro-1H-isoindol-4(2H)-one Skeletal Framework

The creation of the fundamental bicyclic structure of this compound relies on a variety of powerful synthetic transformations. These methods can be broadly categorized into cycloaddition reactions, which rapidly build complexity, and intramolecular cyclizations, which form the heterocyclic ring from a pre-functionalized carbocyclic precursor.

Cycloaddition Reactions in the Assembly of the Bicyclic System

Cycloaddition reactions, particularly the Diels-Alder reaction, are highly effective for the construction of the six-membered ring of the isoindolone system in a stereocontrolled manner. nih.govnih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful and convergent approach to the isoindole core. cerritos.eduyoutube.commdpi.comyoutube.com In the context of synthesizing this compound, this strategy involves the reaction of a suitable 1,3-diene with a dienophile containing a latent or protected ketone functionality.

A general approach would involve a dienophile where the double bond is appropriately substituted to lead to the desired 4-oxo functionality after cyclization and subsequent transformations. For instance, a dienophile with a masked ketone group, such as a ketal or a related protecting group, can be employed. The choice of diene and dienophile is critical for controlling the regioselectivity and stereoselectivity of the cycloaddition. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. mdpi.com

While specific examples for the direct synthesis of this compound via this method are not extensively documented in the provided results, the synthesis of related structures provides a clear blueprint. For example, the reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640) is a classic Diels-Alder reaction that forms a cyclohexene (B86901) ring with cis-dicarboxylic anhydride functionality. cerritos.edualfredstate.edu This anhydride can then be converted to the corresponding N-substituted imide, a close analog of the target isoindolone.

A hypothetical, yet plausible, synthetic route based on this strategy is outlined below:

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 1,3-Diene (e.g., 1,3-butadiene) + Dienophile (e.g., an α,β-unsaturated ketone with a protected amine precursor) | Thermal or Lewis acid catalysis | Substituted cyclohexene | Diels-Alder cycloaddition |

| 2 | Substituted cyclohexene | Deprotection of the amine precursor and cyclization | Tetrahydroisoindol-4-one | Formation of the isoindolone ring |

| 3 | Tetrahydroisoindol-4-one | Catalytic hydrogenation | This compound | Saturation of the cyclohexene ring |

This approach allows for the introduction of various substituents on both the carbocyclic and heterocyclic rings by choosing appropriately substituted dienes and dienophiles.

Intramolecular cyclization reactions provide an alternative and powerful strategy for the synthesis of the isoindolone skeleton. These reactions typically start with a pre-formed carbocyclic or aromatic ring that bears the necessary functional groups for the formation of the fused pyrrolidinone ring.

Several methods for intramolecular cyclization have been reported for the synthesis of isoindolone derivatives. nsf.govfrontiersin.orgresearchgate.net For instance, palladium-catalyzed intramolecular C-H functionalization has emerged as a versatile tool for the construction of isoindolinones. nsf.gov While many examples focus on the synthesis of 1-oxo-isoindolones, the principles can be adapted for the synthesis of the 4-oxo isomer. This would involve the cyclization of a precursor containing a suitably positioned nitrogen nucleophile and an activated C-H bond on a cyclohexane (B81311) ring.

Another approach involves the intramolecular cyclization of amino acid-derived diazoketones, which can be catalyzed by Brønsted acids under metal-free conditions. frontiersin.orgresearchgate.net This method allows for the synthesis of various oxazinanones and could potentially be adapted for the synthesis of isoindolones.

A representative intramolecular cyclization strategy could involve the following steps:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | Substituted cyclohexanone (B45756) | Functional group manipulations | Cyclohexane with appended amino and ester/acid functionalities | Precursor synthesis |

| 2 | Cyclohexane precursor | Cyclization agent (e.g., acid or base catalyst, coupling agent) | This compound | Intramolecular amidation/lactamization |

The success of this strategy hinges on the efficient synthesis of the acyclic precursor with the correct stereochemistry, which will then be translated into the final bicyclic product.

Catalytic Hydrogenation and Reduction Pathways for Unsaturated Isoindolones

The final step in many synthetic routes to this compound involves the reduction of an unsaturated precursor, such as a tetrahydroisoindol-4-one or an aromatic isoindolone. The choice of reduction conditions is crucial to achieve the desired saturation of the carbocyclic ring without affecting the ketone or amide functionalities.

Catalytic hydrogenation is a widely used and effective method for the reduction of double bonds and aromatic rings. nih.govyoutube.comyoutube.comyoutube.com The selective reduction of a tetrahydroisoindol-4-one precursor to the desired hexahydro state can typically be achieved using heterogeneous catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govyoutube.com

The reduction of aromatic isoindoles to their fully saturated counterparts is more challenging due to the stability of the aromatic ring. However, under more forcing conditions (higher pressure and temperature) or with more active catalysts like rhodium or ruthenium, this transformation can be accomplished. A study on the palladium-catalyzed formate (B1220265) reduction of substituted isoindolines to 4,5,6,7-tetrahydro-2H-isoindoles demonstrates the feasibility of reducing the aromatic ring of the isoindole system. nih.gov

The choice of catalyst and reaction conditions can significantly influence the selectivity of the reduction. For example, in the hydrogenation of unprotected indoles, the use of Pt/C in the presence of an acid promoter in water has been shown to be an environmentally benign method for obtaining indolines in excellent yields. nih.gov Similar strategies could be explored for the reduction of unsaturated isoindol-4-one precursors.

Table of Catalytic Systems for Hydrogenation:

| Catalyst | Support | Typical Substrate | Product | Reference |

| Platinum | Carbon (Pt/C) | Unprotected Indoles | Indolines | nih.gov |

| Palladium | Carbon (Pd/C) | Isoindolines | 4,5,6,7-Tetrahydro-2H-isoindoles | nih.gov |

| Rhodium | Alumina (Rh/Al₂O₃) | Aromatic rings | Saturated carbocycles | General Knowledge |

| Ruthenium | Carbon (Ru/C) | Aromatic rings | Saturated carbocycles | General Knowledge |

Achieving the desired stereochemistry in the this compound product often requires stereoselective hydrogenation of an unsaturated precursor. The stereochemical outcome of the hydrogenation is influenced by several factors, including the catalyst, the solvent, and the structure of the substrate itself.

Directed hydrogenation, where a functional group on the substrate coordinates to the catalyst and directs the hydrogen addition to a specific face of the molecule, is a powerful tool for controlling stereoselectivity. nih.gov For example, a hydroxyl group can direct the hydrogenation of a nearby double bond. In the context of a tetrahydroisoindol-4-one precursor, the ketone or amide carbonyl group could potentially direct the hydrogenation.

The development of chiral catalysts for asymmetric hydrogenation allows for the synthesis of enantiomerically enriched products. While homogeneous catalysts are often used for this purpose, heterogeneous catalysts can also be modified to induce stereoselectivity. For instance, the use of a Pt-Ni bimetallic alloy catalyst has been shown to be effective for the diastereoselective hydrogenation of sterically hindered tetrasubstituted olefins. nih.gov Such advanced catalytic systems could be applied to the stereoselective synthesis of specific stereoisomers of this compound.

The stereochemical control in the reduction of the ketone functionality at the 4-position is also a critical aspect, which can be addressed using various stereoselective reducing agents or catalytic methods, although specific examples for this particular substrate were not found in the provided search results.

Enantioselective Synthetic Approaches to Chiral this compound

The creation of enantiomerically pure this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net Modern asymmetric synthesis provides powerful tools to achieve this, moving beyond classical resolution to catalytic and substrate-controlled methods. researchgate.netchim.it

Asymmetric catalysis, utilizing either chiral transition-metal complexes or organocatalysts, represents the most sophisticated approach for constructing chiral isoindolone frameworks. nih.gov While direct asymmetric synthesis of the this compound is not extensively documented, principles from the synthesis of related aromatic isoindolinones can be applied. Key strategies often involve the catalytic asymmetric construction of the core ring system from prochiral precursors. nih.gov

Transition metals such as rhodium, palladium, iridium, and copper, complexed with chiral ligands, are effective in a variety of transformations that can forge the isoindolone skeleton. nih.gov For instance, an intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a suitably designed aminodiene could be catalyzed by a chiral Lewis acid complex to establish the cis-fused ring junction and control the absolute stereochemistry. Another viable approach is the asymmetric hydrogenation of a prochiral dehydroprecursor, where a chiral Rh or Ir complex can stereoselectively reduce a carbon-carbon double bond in the carbocyclic ring, setting the key stereocenters.

| Catalyst System | Reaction Type (Analogous) | Substrate Type | Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acids | Pictet-Spengler | 2-Aryl-ethylamines | Up to 99% | nih.gov |

| Rh(III)-Chiral Cp | C-H Functionalization | Benzamides | High | scilit.com |

| Cu(I)-Chiral Ligand | Aza-Ene Reaction | N-Acylisoindolinone Precursors | Up to 94% | nih.gov |

| Pd(0)-Chiral Phosphine (B1218219) | Allylic Amination | Allylic carbonates | High | nih.gov |

This table presents data from analogous isoindolinone syntheses to illustrate the potential of various catalytic systems.

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. wikipedia.org In this strategy, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction, after which it is cleaved and can often be recovered. wikipedia.org For the synthesis of chiral this compound, an auxiliary could be attached to the nitrogen atom. A well-established example in isoindolinone synthesis is the use of chiral sulfinamides, such as (S)-tert-butylsulfinamide. acs.org Condensation of this auxiliary with a precursor like methyl 2-formylbenzoate, followed by reduction and cyclization, creates a sulfinyl-isoindolinone. acs.org The sulfinyl group then directs subsequent reactions, such as alkylation, before being removed. acs.org

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in asymmetric synthesis. mdpi.com Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., thioureas), can activate both the nucleophile and the electrophile to control the stereochemical outcome of a reaction. scilit.comnih.gov A plausible organocatalytic route to the this compound core could involve an intramolecular Michael addition, where a chiral amine catalyst forms a chiral enamine or iminium ion intermediate that undergoes stereoselective cyclization.

| Strategy | Catalyst/Auxiliary | Reaction Type | Outcome | Reference |

| Chiral Auxiliary | (S)-tert-butylsulfinamide | Directed alkylation | High diastereoselectivity (dr >94:6) | acs.org |

| Chiral Auxiliary | Evans Oxazolidinone | Directed aldol/alkylation | High diastereoselectivity | |

| Organocatalysis | Cinchona-derived thiourea | Aldol-cyclization | High enantioselectivity (up to 95% ee) | scilit.comnih.gov |

| Organocatalysis | Takemoto's Catalyst | Mannich/Lactamization | High enantioselectivity (89% ee) | mdpi.com |

This table compares different chiral auxiliary and organocatalytic strategies based on their application in related isoindolinone syntheses.

Functionalization of the this compound Core Structure

Once the core this compound skeleton is assembled, its utility can be vastly expanded through selective functionalization at its three key regions: the carbocyclic ring, the nitrogen atom, and the ketone functionality.

Introducing substituents onto the saturated six-membered ring with high regioselectivity is a significant synthetic challenge. nih.gov Modern methods often rely on directing group strategies to achieve C-H functionalization at positions that are otherwise unreactive. For the this compound scaffold, the nitrogen atom can be equipped with a removable directing group that coordinates to a transition metal catalyst (e.g., palladium or rhodium), guiding the catalyst to activate a specific C-H bond on the carbocyclic ring for subsequent coupling reactions.

Alternatively, the inherent functionality of the molecule can be leveraged. The ketone at the C4 position can be used to control reactivity at adjacent positions. For example, formation of a β-enaminyl radical via the synergistic merger of photoredox and organocatalysis allows for direct β-functionalization of cyclic ketones. nih.gov Another classical approach involves creating unsaturation within the carbocycle, for instance, through elimination, and then using stereoselective reactions like epoxidation or dihydroxylation to introduce new functional groups.

The secondary amine nitrogen atom is a prime site for modification. For synthetic purposes, it is often protected to prevent unwanted side reactions during the functionalization of other parts of the molecule. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

N-substitution is a key strategy for building molecular diversity and modulating pharmacological properties. The N-alkylation of cyclic amines can be achieved through various methods, including reaction with alkyl halides, though this can lead to overalkylation. wikipedia.org A more elegant and atom-economical approach is the "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent in the presence of a ruthenium or cobalt catalyst. acs.orgacs.orgnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, reductive amination with the amine, and regeneration of the catalyst, with water as the only byproduct. nih.gov

| Reaction | Reagents/Catalyst | Substrate Scope | Key Feature | Reference |

| N-Alkylation | Alcohols, [Ru(p-cymene)Cl2]2/dppf | Cyclic & Acyclic Amines | Borrowing Hydrogen Methodology | acs.org |

| N-Alkylation | Alcohols, Co(II) complexes | Heteroaromatic Amines | Phosphine-free, robust catalyst | nih.gov |

| N,C3-Dialkylation | Alcohols, Ru-NHC complexes | Cyclic Amines | Simultaneous N and C-H alkylation | acs.org |

| N-Alkylation | Nitriles, Pd/C or Rh/C | Primary & Secondary Amines | Reductive amination with nitriles | rsc.org |

The ketone at the C4 position is a versatile functional handle for a wide array of chemical transformations. Its derivatization can introduce new substituents, alter the ring conformation, or serve as a linkage point for conjugation to other molecules.

Standard ketone derivatizations include:

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding chiral hexahydro-1H-isoindol-4-ol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) converts the ketone into a new secondary or tertiary amine at the C4 position.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group), providing a scaffold for further additions.

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., 3-nitrophenylhydrazine) yields stable hydrazones, which can be useful for characterization or as intermediates. researchgate.net

Enolate Chemistry: The ketone can be deprotonated at the α-carbon (C5 or C3a) to form an enolate. This nucleophilic intermediate can then react with various electrophiles, allowing for α-alkylation, α-acylation, or α-halogenation. For instance, electrophilic fluorination using reagents like Selectfluor® can introduce fluorine at the α-position. sapub.org

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Catalytic Systems

The pursuit of greener synthetic methods for isoindolone cores has led to the exploration of solvent-free reaction conditions and the development of novel catalytic systems. While specific research on the solvent-free synthesis of this compound is not extensively documented, analogous reactions for related heterocyclic compounds provide a framework for potential applications. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions in the absence of a solvent, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. The thermolysis of nonconjugated 2-azetidinone-tethered bis(allenes) to prepare bicyclic azocine-β-lactams under microwave irradiation highlights a metal-free and solvent-free approach to constructing complex lactam systems. nih.gov Such a strategy could potentially be adapted for the intramolecular cyclization steps in the synthesis of hexahydroisoindolones.

Catalysis is another pillar of green chemistry, offering pathways with lower activation energies and reduced waste generation. For related isoindolinone syntheses, organocatalysts like fluorous phosphine have been employed in green solvents, allowing for easy catalyst and solvent recycling. rsc.org Furthermore, the use of scandium(III) triflate as a catalyst in one-pot reactions for β-lactam synthesis under solvent-free conditions demonstrates the potential for Lewis acid catalysis in promoting efficient and clean transformations. nih.gov For the synthesis of octahydroquinazolinones, a related heterocyclic system, a cost-effective and recyclable polyvinylchloride (PVC)-supported aluminum oxide (Al2O3) catalyst has been utilized in solar-driven thermocatalytic processes, showcasing the innovative use of renewable energy and sustainable catalysts. mdpi.com These examples provide a strong basis for developing bespoke catalytic systems for the synthesis of this compound that would align with green chemistry principles.

A hypothetical green catalytic approach for the final cyclization step to form the this compound could involve an intramolecular reductive amination of a keto-amine precursor. This could be achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a Raney nickel catalyst, under a hydrogen atmosphere. This method is advantageous as it avoids the use of stoichiometric, often toxic, reducing agents and the catalyst can be easily recovered and reused.

Reactivity and Transformations of Hexahydro 1h Isoindol 4 2h One

Reactions of the Ketone Functionality

The ketone group at the 4-position is a key site for a variety of chemical reactions, including nucleophilic additions and reactions involving the adjacent α-carbons.

Nucleophilic Addition Reactions (e.g., Grignard, organolithium reagents)

The carbonyl carbon of Hexahydro-1H-isoindol-4(2H)-one is electrophilic and susceptible to attack by nucleophiles such as Grignard and organolithium reagents. These reactions are fundamental for carbon-carbon bond formation and the synthesis of tertiary alcohols.

Reaction with Grignard Reagents: The addition of a Grignard reagent (R-MgX) to the ketone would proceed through a nucleophilic addition mechanism to form a magnesium alkoxide intermediate. Subsequent acidic workup would yield the corresponding tertiary alcohol. The stereochemical outcome of this addition would be influenced by the steric hindrance posed by the bicyclic ring system, with the nucleophile preferentially attacking from the less hindered face.

Reaction with Organolithium Reagents: Similarly, organolithium reagents (R-Li), being more reactive than Grignard reagents, would readily add to the ketone to form a lithium alkoxide, which upon hydrolysis, would give the tertiary alcohol.

While specific examples with this compound are not readily found, the general reactivity of cyclic ketones with these organometallic reagents is well-established.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Reagent | Intermediate | Final Product |

|---|---|---|

| R-MgX | Magnesium Alkoxide | Tertiary Alcohol |

Enolization and Reactions at the α-Carbons (e.g., alkylation, halogenation)

The ketone functionality allows for the formation of an enolate intermediate in the presence of a suitable base. This enolate can then react with various electrophiles at the α-carbons (C3 and C5).

Alkylation: Deprotonation at the α-position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate an enolate. This enolate can then undergo nucleophilic attack on an alkyl halide (R-X) in an SN2 reaction to introduce an alkyl group at the α-position. The regioselectivity of deprotonation (C3 vs. C5) would depend on the reaction conditions (kinetic vs. thermodynamic control) and the steric environment around the α-protons.

Halogenation: In the presence of a halogen (X₂) and either acidic or basic catalysis, this compound can undergo α-halogenation. Under acidic conditions, the reaction proceeds through an enol intermediate, while under basic conditions, an enolate is the reactive species.

Reductions to Corresponding Alcohols and Aminations via Reductive Amination

The ketone group can be reduced to a secondary alcohol or converted into an amine through reductive amination.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, octahydro-1H-isoindol-4-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemistry of the resulting alcohol would depend on the steric approach control of the hydride reagent to the carbonyl group.

Reductive Amination: Reductive amination provides a method to introduce an amino group at the 4-position. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with ammonia (B1221849) or a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org

Table 2: Predicted Products of Reduction and Reductive Amination

| Reagent(s) | Product |

|---|---|

| NaBH₄ or LiAlH₄ | Octahydro-1H-isoindol-4-ol |

Transformations of the Saturated Carbocyclic Ring

The saturated carbocyclic portion of this compound can also undergo chemical modifications, although it is generally less reactive than the ketone functionality.

Selective Oxidations (e.g., hydroxylation, epoxidation)

While the saturated ring is relatively inert to oxidation, specific reagents can introduce oxygen functionalities. Research on the structurally related 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione has shown that the double bond in the carbocyclic ring can undergo epoxidation. This suggests that with a suitable oxidizing agent, the saturated ring of this compound might also be functionalized.

Hydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions could potentially introduce hydroxyl groups onto the carbocyclic ring, though such reactions are not specifically documented for this compound.

Epoxidation: While the target molecule lacks a double bond for direct epoxidation, derivatization to introduce unsaturation could be a potential route. For instance, α-halogenation of the ketone followed by elimination could introduce a double bond, which could then be epoxidized using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Ring-Opening Reactions and Rearrangements

The bicyclic structure of this compound could potentially undergo ring-opening or rearrangement reactions under specific conditions.

Ring-Opening Reactions: Studies on the epoxide derivatives of the related tetrahydro-1H-isoindole-1,3-dione have demonstrated that the epoxide ring can be opened by various nucleophiles. dntb.gov.ua This suggests that if an epoxide could be formed on the carbocyclic ring of this compound, subsequent nucleophilic attack could lead to ring-opened products.

Rearrangements: Beckmann rearrangement of an oxime derived from the ketone functionality is a plausible transformation. Treatment of the oxime of this compound with an acid catalyst could lead to a ring expansion of the carbocyclic ring, resulting in the formation of a bicyclic lactam. A similar Beckmann rearrangement has been reported for nitrones of a related bicyclic system. thieme-connect.com

Radical Reactions and C-H Functionalization

Detailed studies on the radical reactions and direct C-H functionalization of this compound are not extensively documented in the current scientific literature. However, the reactivity of related N-heterocyclic systems provides insights into potential transformations. For instance, oxidative radical cyclizations have been employed in the synthesis of more complex isoindole derivatives.

In a study focused on the synthesis of 1H-benzo[f]isoindole derivatives, an iron(III) chloride-promoted cascade radical cyclization-cyclization reaction was utilized. This process involved the intramolecular radical addition to an allyl group, followed by a second radical addition to a phenyl group. While this example involves a different isoindole core and is a method for synthesis rather than a post-synthesis functionalization, it demonstrates the amenability of the isoindole scaffold to radical-mediated transformations. The presence of activatable C-H bonds in the this compound structure suggests that similar radical-based C-H functionalization strategies could potentially be developed for this molecule, although specific methodologies have yet to be reported.

Reactions Involving the Nitrogen Heteroatom

The secondary amine within the hexahydroisoindolone ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties.

Electrophilic Aromatic Substitution on N-Aryl Derivatives

In a related system, an NBS-promoted intramolecular electrophilic aromatic substitution was a key step in the synthesis of the tetracyclic core of the erythrinone skeleton from a 1-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydroindolinone. This reaction demonstrates that an aromatic ring tethered to the nitrogen of a related heterocyclic core can undergo intramolecular cyclization via electrophilic attack. This suggests that N-aryl derivatives of this compound could similarly participate in both intra- and intermolecular electrophilic substitution reactions, provided a suitable activating group is present on the N-aryl moiety.

Acylation and Alkylation of the Nitrogen Atom

The secondary amine of the this compound scaffold is readily susceptible to acylation and alkylation. These reactions provide a straightforward method for introducing a wide range of functional groups at the nitrogen atom. While specific studies on the 4-oxo isomer are scarce, extensive research on the related hexahydro-1H-isoindole-1,3(2H)-dione derivatives illustrates the feasibility of these transformations.

For instance, N-alkylation has been achieved using various alkyl halides in the presence of a base. Similarly, acylation can be accomplished with acyl chlorides or anhydrides. A notable example is the synthesis of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, which was prepared by reacting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with tetrahydrophthalic anhydride (B1165640) in refluxing glacial acetic acid. This demonstrates the utility of the nitrogen as a nucleophile for forming new C-N bonds.

Table 1: Examples of N-Acylation and N-Alkylation on Related Hexahydroisoindole Scaffolds

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2,5-dibromo-4-aryl-1,3-pentadiene | N-allyl-N-(p-tosyl)amine | N-allyl-N-(p-tosyl)amine substituted hexahydro-1H-isoindole | N-Alkylation | |

| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Tetrahydrophthalic anhydride | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | N-Acylation |

Multi-Component Reactions Incorporating the Hexahydroisoindolone Scaffold

There are no specific multi-component reactions (MCRs) reported in the literature that explicitly incorporate the this compound scaffold. However, the structural motifs present in this molecule, namely the secondary amine and the ketone, are frequently utilized in MCRs. This suggests that this compound could be a viable component in the development of novel MCRs.

For example, a Mannich-type multicomponent assembly process has been developed for the construction of tetrahydroisoquinoline fused isoxazolidine (B1194047) scaffolds. This reaction brings together multiple components in a single step to rapidly generate molecular complexity. The potential for the secondary amine of this compound to participate in Mannich-type reactions or other MCRs, such as the Ugi or Passerini reactions (following appropriate derivatization), remains an area ripe for exploration. The development of such reactions would provide efficient access to diverse libraries of complex molecules based on the hexahydroisoindolone core.

Advanced Spectroscopic and Structural Characterization of Hexahydro 1h Isoindol 4 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing deep insights into connectivity, stereochemistry, and conformational preferences.

The ¹H and ¹³C NMR spectra of N-substituted hexahydro-1H-isoindolone derivatives provide a wealth of information regarding the chemical environment of each nucleus. For the derivative N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, the chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the various substituents. mdpi.com

In the ¹H NMR spectrum, recorded in DMSO-d₆, the protons of the hexahydroisoindolone moiety typically appear in the aliphatic region. The protons on the carbons adjacent to the carbonyl groups and the nitrogen atom are expected to be deshielded. For the aforementioned derivative, a multiplet observed in the range of 1.20–1.80 ppm is assigned to the eight protons of the saturated cyclohexane (B81311) ring of the hexahydro-1H-isoindole-1,3-dione core (H-17, H-18, H-19, H-20). mdpi.com The two protons at the bridgehead positions (H-16 and H-21) appear as a multiplet around 3.07 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbons of the isoindolone ring appearing significantly downfield. The chemical shifts of the aliphatic carbons of the hexahydroisoindolone ring provide further confirmation of the structure.

Table 1: Representative ¹H NMR Chemical Shift Assignments for the Hexahydro-1H-isoindole-1,3-dione Moiety in N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide mdpi.com

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-16, H-21 | 3.07 | m |

| H-17, H-18, H-19, H-20 | 1.20-1.80 | m |

Data recorded in DMSO-d₆.

To unequivocally assign the proton and carbon signals and to elucidate the intricate spin systems within the hexahydro-1H-isoindolone framework, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy) is utilized to identify proton-proton (¹H-¹H) coupling networks. For a hexahydro-1H-isoindolone derivative, COSY spectra would reveal correlations between adjacent protons in the saturated ring system, aiding in the assignment of the aliphatic signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is particularly powerful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, correlations from the protons on the hexahydroisoindolone ring to the carbonyl carbons would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) is instrumental in determining the stereochemistry and spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, irrespective of whether they are directly bonded. This is vital for establishing the relative configuration of substituents on the cyclohexane ring.

The stereochemistry of substituted hexahydro-1H-isoindolones can be further investigated by observing the anisotropic effects of certain functional groups in the NMR spectra. The magnetic field generated by a carbonyl group, for example, can shield or deshield nearby protons depending on their spatial orientation relative to the carbonyl cone of anisotropy. By carefully analyzing the chemical shifts of the protons on the cyclohexane ring, particularly in different stereoisomers, it is possible to deduce the relative configuration of the substituents. For instance, the formation of anti-isomers in some reactions of hexahydro-1H-isoindole-1,3-dione derivatives has been explained by considering the steric effects of the imide group, which directs the approach of reagents to the less sterically hindered face of the molecule. tubitak.gov.tr

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of hexahydro-1H-isoindol-4(2H)-one and its derivatives, these techniques are particularly useful for confirming the presence of the ketone and amine/amide functionalities.

The IR spectrum of a hexahydro-1H-isoindolone derivative will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹. For the related dione (B5365651) derivative, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, very strong bands are observed at 1707 cm⁻¹ and 1651 cm⁻¹, which can be attributed to the carbonyl groups. mdpi.com The N-H stretching vibration of the secondary amine in the parent ketone or the amide in derivatives would appear in the region of 3200-3500 cm⁻¹. The spectrum of the aforementioned derivative shows a medium intensity band at 3491 cm⁻¹. mdpi.com C-H stretching vibrations of the aliphatic ring are expected in the 2850-3000 cm⁻¹ region. mdpi.com

Raman spectroscopy, being complementary to IR, would also show characteristic bands for the carbonyl and C-H vibrations, often with different relative intensities, which can aid in a more complete vibrational analysis.

Table 2: Characteristic IR Absorption Bands for the Hexahydro-1H-isoindole-1,3-dione Moiety in a Representative Derivative mdpi.com

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3491 | m |

| C-H Stretch (aliphatic) | 2997, 2847 | w |

| C=O Stretch | 1788, 1707 | m, vs |

vs = very strong, s = strong, m = medium, w = weak. Data for N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula (C₈H₁₃NO).

The fragmentation of cyclic ketones and amines follows characteristic pathways. For a hexahydro-1H-isoindolone, alpha-cleavage adjacent to the carbonyl group is a likely fragmentation pathway, leading to the loss of alkyl radicals. Cleavage of the bonds adjacent to the nitrogen atom is also a common fragmentation route for amines and amides. The resulting fragments provide valuable clues for piecing together the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule.

For a derivative of hexahydro-1H-isoindolone that forms suitable single crystals, X-ray diffraction analysis can unambiguously establish the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the orientation of all substituents. tubitak.gov.tr For instance, in a study on derivatives of hexahydro-1H-isoindole-1,3-dione, X-ray analysis of a ketal product confirmed the formation of an anti-product with respect to the imide ring, providing crucial information about the stereochemical course of the reaction. tubitak.gov.tr The crystal packing, which is also revealed by this technique, can provide insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the solid-state architecture.

Elucidation of Molecular Conformation and Stereochemistry

The conformational landscape of this compound, a saturated bicyclic system, is dictated by the fusion of the cyclohexane and pyrrolidine (B122466) rings. The cyclohexane ring can adopt several conformations, including the chair, boat, and twist-boat forms. The relative stability of these conformations is influenced by the substitution pattern and the nature of the ring fusion. For the related cis-hexahydro-1H-isoindole-1,3(2H)-dione system, the cyclohexane ring has been observed to adopt a distorted half-chair conformation. This suggests that the cyclohexanone (B45756) ring in this compound likely also deviates from a perfect chair conformation to alleviate steric strain arising from the fused pyrrolidinone ring.

The stereochemistry of this compound is defined by the relative orientation of the substituents at the stereogenic centers. The fusion of the two rings can be either cis or trans, leading to distinct diastereomers with different spatial arrangements and, consequently, different physical and chemical properties. The relative stereochemistry of these isomers can be unequivocally determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs), and single-crystal X-ray diffraction. For instance, in the synthesis of related hexahydro-1H-isoindole-1,3(2H)-dione derivatives, NMR experiments have been crucial in establishing the anti-isomer as the product of certain reactions. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, serve as a powerful tool to complement experimental data. researchgate.net These calculations can predict the relative energies of different conformations and diastereomers, providing valuable insights into the most stable structures. For complex isoindole derivatives, DFT calculations have been employed to clarify the structural factors contributing to the Gibbs free energy of enantiomerization. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound and its derivatives is governed by a network of intermolecular interactions. The presence of a secondary amine (N-H) and a carbonyl group (C=O) makes hydrogen bonding a dominant cohesive force in the crystal lattice. The N-H group can act as a hydrogen bond donor, while the lone pairs on the oxygen atom of the carbonyl group and the nitrogen atom of the amine can act as hydrogen bond acceptors.

X-ray crystallography is the definitive technique for elucidating the precise arrangement of molecules in a crystal. nih.gov Through the analysis of crystallographic data, it is possible to identify and characterize the various intermolecular interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. These interactions dictate the crystal packing, which in turn influences the material's physical properties such as melting point, solubility, and stability.

In related isoindolinone structures, hydrogen bonding has been shown to play a critical role in the formation of supramolecular assemblies. mdpi.comresearchgate.net For example, in the crystal structure of certain N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives, intermolecular hydrogen bonds of the C–H···O type have been observed. researchgate.net The study of how these interactions influence crystal packing provides insights into how molecular design can be used to control solid-state properties. The modulation of reaction pathways in the solid state due to intermolecular interactions highlights the importance of understanding crystal packing. chemrxiv.orgmpg.de

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral forms are studied)

This compound possesses multiple stereocenters, and therefore can exist as enantiomers. The separation and characterization of these enantiomers are crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful non-destructive technique for studying chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its enantiomeric purity and, in conjunction with computational methods, its absolute configuration. wikipedia.org The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule.

For chiral isoindole derivatives, the determination of absolute configuration is a critical aspect of their characterization. mdpi.com While X-ray crystallography of a single crystal of a pure enantiomer provides an unambiguous determination of the absolute configuration, chiroptical methods are invaluable for routine analysis and for cases where suitable crystals cannot be obtained. nih.govwikipedia.org The comparison of experimental CD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations has become a standard method for assigning the absolute configuration of chiral molecules. nih.govrsc.org This combined experimental and theoretical approach provides a high degree of confidence in the stereochemical assignment of enantiomerically pure isoindolone derivatives.

Computational Chemistry and Theoretical Studies on Hexahydro 1h Isoindol 4 2h One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of molecules like Hexahydro-1H-isoindol-4(2H)-one. These methods provide insights into the molecule's geometry, electron distribution, and energy landscape.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of organic molecules. For bicyclic lactams, which share the core structure of this compound, DFT calculations are routinely employed to determine optimized ground-state geometries, bond lengths, bond angles, and dihedral angles.

In studies of related isoindoline-1,3-dione derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been successfully utilized to obtain optimized molecular structures. tandfonline.comnih.gov These calculations provide crucial data on the geometric parameters of the fused ring system. For instance, in a study on spiroindoloquinazoline compounds, the bond lengths and angles of the optimized structure were analyzed in detail using computational methods. nih.gov Such analyses for this compound would reveal the precise puckering of the cyclohexane (B81311) ring and the conformation of the lactam ring.

Furthermore, DFT is employed to calculate the total energy of the molecule, which is a key indicator of its stability. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. For example, in the computational analysis of various isoindoline-1,3-dione derivatives, the HOMO-LUMO energy gap was a key descriptor of their electronic character. tandfonline.com

A theoretical study on isoindoline-1,3-diones synthesized as potential antimycobacterial agents utilized DFT to investigate their molecular and electronic properties, providing insights into their reactivity. acs.orgnih.gov This approach could be similarly applied to this compound to understand its electronic behavior.

Table 1: Representative DFT-Calculated Parameters for an Analogous Bicyclic Lactam System

| Parameter | Calculated Value |

| Total Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods.

Conformational Analysis and Energy Landscapes

The flexibility of the six-membered ring in this compound allows for multiple conformations. Computational conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

For similar bicyclic systems, conformational analyses have been performed using a combination of molecular mechanics (MM) and DFT. unibo.it A full conformational scan can be carried out using a less computationally expensive method like MMFF (Merck Molecular Force Field), followed by geometry optimization of the low-energy conformers using a more accurate DFT method. unibo.it This approach would identify the preferred chair, boat, or twist-boat conformations of the hexahydroisoindole ring system and their relative energies.

The study of the light-induced rearrangement of a macrocyclic lactam into a bicyclic lactam highlights the importance of understanding radical stability in different ring sizes, a factor influenced by conformation. farmaceut.org For this compound, understanding its conformational landscape is crucial for predicting its reactivity and interaction with biological targets.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization for Key Synthetic Steps

The synthesis of bicyclic lactams often involves complex reaction pathways with multiple steps. Computational chemistry can be used to model these reactions, locate the transition state structures, and calculate the activation energies. A study on the synthesis of highly functionalized bicyclic γ- and δ-lactams utilized DFT calculations to elucidate the origins of chirality transfer and diastereoselectivity. nih.gov By characterizing the transition states of the final steps of the reaction sequence, the researchers were able to attribute the observed selectivity to kinetic control. nih.gov

Similarly, in a study of the ring-opening of tricyclic oxanorbornenes to form polyhydro isoindole derivatives, the reaction was modeled at a DFT level of theory to gain insight into the reaction pathways. researchgate.net This type of analysis for the synthesis of this compound would be invaluable for optimizing reaction conditions and understanding the formation of specific isomers.

The performance of various DFT functionals for pericyclic reactions, which can be involved in the synthesis of such bicyclic systems, has been benchmarked, providing guidance on the most accurate methods to use. vu.nlrsc.org

Table 2: Illustrative Activation Energies for a Key Synthetic Step of a Bicyclic Lactam

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Cyclization | TS1 | Value |

| Proton Transfer | TS2 | Value |

Note: This table represents hypothetical data for an analogous system. Specific calculations would be required for the synthesis of this compound.

Understanding Regio- and Stereoselectivity

Many synthetic routes to substituted hexahydroisoindolones can lead to the formation of multiple regio- and stereoisomers. Computational modeling can explain and predict these outcomes. By comparing the energies of the transition states leading to different products, the preferred reaction pathway can be identified.

As demonstrated in the synthesis of polysubstituted oxazolo-pyrrolidinones and -piperidinones, DFT calculations showed that the diastereoselectivity was dependent on both the substituents on the Michael acceptor and the chelation of a sodium cation. nih.gov This highlights the subtle electronic and steric effects that can be effectively modeled computationally. For this compound, computational studies could predict the facial selectivity of reactions at the carbonyl group or the stereochemical outcome of additions to the double bond if an unsaturated precursor is used.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are not only useful for understanding reactivity but also for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

Quantum chemical calculations can predict various NMR parameters, including chemical shifts and coupling constants. While machine learning approaches are becoming increasingly popular for predicting NMR spectra nih.govnih.govprinceton.edu, DFT-based methods remain a cornerstone for accurate predictions, especially for complex molecules. In a study on isoindoline-1,3-dione derivatives, theoretical vibrational (IR) and isotropic value (¹H and ¹³C NMR) calculations were performed and showed excellent correlation with experimental data. tandfonline.comacs.orgnih.govsemanticscholar.org

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing its geometry at a suitable level of theory and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The calculated chemical shifts can then be correlated with experimental data to confirm the structure and assign the resonances.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic circular dichroism (ECD) spectra, which is particularly useful for determining the absolute configuration of chiral molecules. nih.gov This technique has been applied to bicyclic β-lactams to interpret their Cotton effects. nih.gov Should this compound be synthesized in an enantiomerically enriched form, TD-DFT calculations would be a powerful tool for assigning its absolute stereochemistry.

Table 3: Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts for an Analogous Isoindolinone Derivative

| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| H-1 | Value | Value |

| H-3 | Value | Value |

| H-5 | Value | Value |

| H-6 | Value | Value |

Note: This table illustrates the type of data that can be generated. The actual values would depend on the specific compound and the computational method used.

Chemical Applications and Utility of Hexahydro 1h Isoindol 4 2h One in Advanced Materials and Synthetic Intermediates

Role as a Privileged Scaffold in Organic Synthesis for Complex Molecule Construction

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, and the aromatic isoindole-1,3(2H)-dione (phthalimide) core is a well-established example. mdpi.commdpi.com The hydrogenated version, hexahydro-1H-isoindole-1,3(2H)-dione, extends this concept by providing a non-planar, conformationally flexible core. This three-dimensional structure is a valuable feature in modern drug design, which increasingly focuses on molecules that can better mimic the spatial arrangement of natural products.

The hexahydroisoindoledione scaffold serves as a versatile building block for the synthesis of more complex molecules. Its imide nitrogen can be readily functionalized, and the cyclohexane (B81311) ring offers multiple sites for stereoselective modifications. zeusinc.comtubitak.gov.tr A common synthetic route to these scaffolds involves the reaction of hexahydrophthalic anhydride (B1165640) with primary amines or hydrazides. mdpi.comresearchgate.net For instance, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has been synthesized by reacting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with hexahydrophthalic anhydride in glacial acetic acid. mdpi.commdpi.com

Furthermore, the double bond in the precursor, 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, can be subjected to various transformations like epoxidation and cis-hydroxylation. The resulting epoxides can be opened with nucleophiles to introduce diverse functionalities. nih.govresearchgate.netindexacademicdocs.org For example, reaction of the epoxide with sodium azide (B81097) leads to the formation of azido-alcohols, which can be further converted to amino or triazole derivatives. nih.govresearchgate.netindexacademicdocs.org This modular approach allows for the systematic construction of libraries of complex molecules with varied substituents and stereochemistries, underscoring the utility of the hexahydroisoindolone core as a foundational element in synthetic chemistry. zeusinc.comtubitak.gov.tr

Exploration in the Development of Functional Materials (e.g., polymers, fluorescent compounds)

While the application of hexahydro-1H-isoindol-4(2H)-one derivatives in functional materials is a less explored area compared to their biological applications, the properties of the core structure and its precursors suggest significant potential. The precursor, hexahydrophthalic anhydride (HHPA), is utilized as a monomer and a curing agent in the production of polyester (B1180765) and epoxy resins. penpet.com Its incorporation into these polymers contributes to enhanced weather and UV resistance, and it can lead to lower viscosity of the polymer melt, reducing the need for volatile organic solvents. penpet.com

Given that the reaction of a dianhydride with a diamine is a standard method for synthesizing polyimides, it is conceivable that this compound and its derivatives could serve as monomers or be incorporated into polymer backbones. zeusinc.comvt.edu The saturated, alicyclic nature of the hexahydroisoindolone ring could impart greater flexibility and solubility to the resulting polymers compared to those made from aromatic phthalimides, potentially leading to materials with novel mechanical and optical properties.

In the realm of fluorescent compounds, while direct examples utilizing the this compound core are scarce, research on related structures provides a basis for potential applications. For instance, the fluorescence properties of isoindole derivatives of norcantharimide have been investigated. tubitak.gov.tr Given that the isoindole nucleus is a known fluorophore, functionalization of the hexahydroisoindolone scaffold with chromophoric moieties could lead to the development of new fluorescent probes and materials. This remains a promising area for future research.

Development of Novel Reagents and Ligands Incorporating the Hexahydroisoindolone Motif

The development of novel reagents and ligands for catalysis and chemical synthesis is another area where the this compound framework holds potential, although it is currently underexplored. The rigid, chiral backbone of certain hexahydroisoindoledione derivatives could be advantageous for their use as ligands in asymmetric catalysis. The stereochemistry of the cyclohexane ring can be controlled during synthesis, allowing for the creation of specific chiral environments around a metal center.

The functional groups that can be introduced onto the scaffold, such as hydroxyl, amino, and triazole groups, provide potential coordination sites for metal ions. nih.govresearchgate.netindexacademicdocs.org For example, the synthesis of triazole-containing norcantharimide derivatives has been reported, and triazoles are known to be effective ligands in various catalytic reactions, including "click" chemistry. tubitak.gov.tr

While specific applications of this compound derivatives as catalysts or ligands are not yet widely reported in the literature, the synthetic accessibility of diverse functionalized derivatives suggests that this is a viable and interesting direction for future investigation. The ability to systematically modify the scaffold makes it an attractive platform for designing and screening new ligands for a variety of chemical transformations.

Future Research Directions and Outlook for Hexahydro 1h Isoindol 4 2h One

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

Future research should prioritize the development of novel and efficient synthetic pathways to access the Hexahydro-1H-isoindol-4(2H)-one core and its derivatives. While classical methods may exist, the exploration of modern catalytic systems could provide more direct and versatile routes.

Transition-Metal Catalysis : Drawing inspiration from the synthesis of other isoindolinones, transition-metal-catalyzed reactions, such as C-H activation, carbonylation, and cross-coupling strategies, could offer streamlined access to a wide array of substituted derivatives. researchgate.netnih.gov These methods could allow for the direct functionalization of simple starting materials, minimizing the number of synthetic steps.

Asymmetric Synthesis : The development of enantioselective synthetic routes to chiral this compound derivatives is a critical area for future work. This could involve the use of chiral catalysts or auxiliaries to control stereochemistry, which is paramount for applications in medicinal chemistry.

Novel Derivatization Strategies : A systematic exploration of derivatization reactions will be essential to create libraries of compounds for screening. Future work should focus on functionalizing the nitrogen atom, the carbonyl group, and the saturated carbocyclic ring. Techniques such as acylation, alkylation, and silylation are common derivatization methods that could be applied. libretexts.org The introduction of diverse functional groups will be key to modulating the physicochemical properties and biological activities of these compounds.

A summary of potential derivatization strategies is presented in the table below.

| Derivatization Site | Potential Reagents | Expected Functional Groups |

| Nitrogen Atom | Acyl chlorides, Isocyanates | Amides, Ureas |

| Carbonyl Group | Wittig reagents, Grignard reagents | Alkenes, Tertiary alcohols |

| Carbocyclic Ring | Halogenating agents, Oxidizing agents | Halides, Enones |

Advanced Mechanistic Investigations of Novel Transformations

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and discovering new reactivity.

Future research in this area should include:

Kinetic Studies : Detailed kinetic analysis of key synthetic steps can provide insights into reaction orders, activation energies, and the influence of catalysts and reagents on reaction rates.

In-situ Spectroscopic Analysis : Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts.

Isotope Labeling Studies : The use of isotopically labeled starting materials can help to elucidate bond-forming and bond-breaking steps in complex reaction pathways. For instance, deuterium labeling studies have been used to investigate the mechanism of cobalt-catalyzed C-H bond activation in the synthesis of isoindolone spirosuccinimides. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies such as flow chemistry and automated platforms can significantly accelerate the exploration of this compound chemistry.

Flow Chemistry : Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. researchgate.netsoci.org The development of flow-based syntheses for this compound and its derivatives would enable the rapid production of compound libraries for screening.

Automated Synthesis : Automated synthesis platforms can be programmed to perform multi-step reaction sequences with minimal manual intervention. nih.govsyrris.com The integration of automated synthesis with purification and analytical techniques would create a high-throughput workflow for the discovery and optimization of new derivatives.

The potential benefits of integrating these technologies are summarized below.

| Technology | Key Advantages | Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Rapid library synthesis, optimization of reaction conditions |

| Automated Synthesis | High-throughput, reduced manual effort | Generation of diverse compound libraries for screening |

Expansion of Applications in Materials Science and Catalysis

While the initial focus for many heterocyclic compounds is often in medicinal chemistry, the unique structural and electronic properties of this compound derivatives may lead to applications in other fields.

Materials Science : Isoindole-based structures have been investigated for their use as dyes, pigments, and organic semiconductors. google.comacgpubs.org Future research could explore the potential of incorporating the this compound scaffold into novel polymers or functional materials. The saturated nature of the hexahydroisoindolone core could impart different properties compared to its aromatic counterparts.

Catalysis : The rigid bicyclic structure of this compound makes it an attractive scaffold for the development of new ligands for asymmetric catalysis. By introducing coordinating functional groups at specific positions, it may be possible to create chiral ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions.

Synergistic Approaches Combining Computational and Experimental Research

A powerful strategy for accelerating research into this compound involves the close integration of computational and experimental methods.

Predictive Modeling : Computational tools such as Density Functional Theory (DFT) can be used to predict the reactivity, selectivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can help to guide experimental work by identifying promising synthetic routes and derivatization strategies.

Mechanism Elucidation : Computational modeling can be used to investigate reaction mechanisms in detail, providing insights into transition state geometries and activation energies that are often difficult to obtain experimentally. acs.org

Virtual Screening : For medicinal chemistry applications, computational methods can be used to perform virtual screening of compound libraries to identify potential drug candidates, which can then be prioritized for synthesis and experimental testing.

By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can more efficiently explore the chemical space of this compound and unlock its full potential.

Q & A

Q. What are the most reliable synthetic routes for Hexahydro-1H-isoindol-4(2H)-one?

A one-pot quadruple cascade protocol enables efficient synthesis of hexahydroisoindolinones via sequential cyclization and functionalization steps. This method minimizes intermediate isolation and improves yield . Alternative routes involve thermal decarboxylation of carboxylic acid derivatives, as demonstrated in patented methods for structurally related compounds . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to suppress side reactions like epimerization.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- NMR Spectroscopy : Use - and -NMR to confirm backbone connectivity and substituent positions. For stereochemical analysis, NOESY or ROESY experiments can resolve spatial proximities.

- X-ray Crystallography : Employ SHELX (e.g., SHELXL for refinement) to determine absolute configuration and analyze intermolecular interactions. ORTEP-III (via WinGX) visualizes anisotropic displacement parameters and thermal ellipsoids .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula, while tandem MS aids in fragment analysis for functional group identification.

Q. How can researchers resolve crystal structures of this compound derivatives?

Use SHELXTL (Bruker AXS) or open-source SHELX suites for structure solution and refinement. For challenging cases (e.g., twinning or disorder), apply the TwinRotMat algorithm in SHELXL or leverage high-resolution synchrotron data. Mercury CSD facilitates packing analysis and void visualization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for bioactive derivatives?

Design a library of analogs with systematic variations (e.g., substituents at positions 2, 4, or 7). Test inhibitory activity against target proteins (e.g., viral proteases) using enzymatic assays (IC determination) and validate binding modes via molecular docking (e.g., AutoDock Vina). For example, substituents like methoxy groups enhance hydrophobic interactions in the active site, as shown in isoindolone-based protease inhibitors .

Q. How to address contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR-indicated flexibility vs. rigid crystal structures) may arise from solution-phase dynamics. Use variable-temperature NMR to probe conformational exchange or employ DFT calculations to compare energy landscapes of observed conformers. Cross-validate with powder XRD to rule out polymorphism .

Q. What computational strategies predict the binding modes of this compound derivatives?

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of docked poses. Free-energy perturbation (FEP) or MM-PBSA calculations quantify binding affinities. For viral targets, align results with experimental mutagenesis data to refine pharmacophore models .

Q. How to optimize enantiomeric purity during synthesis?

Use chiral HPLC (e.g., Chiralpak columns) or SFC for analytical separation. For preparative-scale resolution, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic kinetic resolution. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents in -NMR .

Q. What methods assess the stability of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|